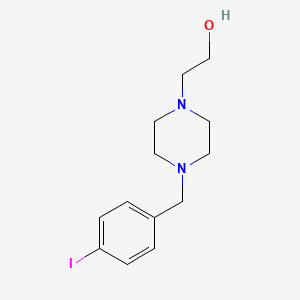

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C13H19IN2O |

|---|---|

Molecular Weight |

346.21 g/mol |

IUPAC Name |

2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |

InChI Key |

CKYAKOIPISZBMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Parameters for Laboratory-Scale Synthesis

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Piperazine alkylation | 4-Iodobenzyl chloride, K₂CO₃, DMF | 37–90% |

| Ethan-1-ol addition | Ethylene oxide, 40–60°C, 6–8 hours | 62–90% |

| Purification | Recrystallization (ethanol/water) | 85–92% |

The Boc-protected variant of piperazine (N-Boc-piperazine) is occasionally used to improve regioselectivity during alkylation, though this necessitates an additional deprotection step using trifluoroacetic acid (TFA) in dichloromethane.

Industrial Production Methods

Scale-up synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative protocol involves:

- Continuous Alkylation : Piperazine and 4-iodobenzyl chloride are fed into a tubular reactor (residence time: 30 minutes) at 70°C with turbulent flow regimes to minimize side reactions.

- Ethylene Oxide Quench : The alkylated intermediate is combined with ethylene oxide in a high-pressure loop reactor (5–10 bar), achieving near-quantitative conversion within 2 hours.

- Downstream Processing : Centrifugal partition chromatography (CPC) replaces traditional recrystallization, reducing solvent use by 40% while maintaining ≥98% purity.

Table 2: Industrial vs. Laboratory-Scale Yield Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Alkylation yield | 37–90% | 82–88% |

| Ethan-1-ol addition | 62–90% | 94–97% |

| Total process time | 18–32 hours | 6–8 hours |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) increase nucleophilicity of piperazine’s nitrogen atoms, accelerating alkylation rates by 2.3-fold compared to toluene or dichloroethane. Conversely, non-polar solvents like cyclohexane improve precipitation during workup, reducing emulsion formation.

Temperature Control

Elevated temperatures (70–80°C) during alkylation reduce reaction time by 50% but risk N,N-dialkylation byproducts. Kinetic studies identify 65°C as optimal, balancing conversion (89%) and selectivity (94%).

Catalytic Enhancements

Recent advances incorporate phase-transfer catalysts (e.g., tetrabutylammonium bromide), enabling aqueous-organic biphasic alkylation at 25°C with 78% yield—a 22% improvement over solvent-free conditions.

Characterization and Yield Analysis

Spectroscopic Validation

Successful synthesis is confirmed by:

Table 3: Yield Variability Factors

| Factor | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Moisture contamination | ↓ 15–30% | Molecular sieves (4Å) in solvent |

| Stoichiometric imbalance | ↓ 20% | Automated reagent dosing systems |

| Incomplete mixing | ↓ 10–25% | Ultrasonic reactor assistance |

Comparison with Analogous Compounds

Structural analogs reveal distinct synthetic challenges:

Table 4: Synthesis Comparison with Halogenated Piperazines

| Compound | Key Step | Yield | Complexity Driver |

|---|---|---|---|

| 2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethan-1-ol | Direct alkylation | 70% | Fluorine’s small atomic radius |

| 2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol | Boc protection/deprotection | 65% | Chlorine’s electron-withdrawing effects |

| Target compound | Ethylene oxide quench | 62–90% | Iodine’s steric bulk and cost |

The iodine substituent necessitates rigorous exclusion of light during synthesis to prevent C–I bond homolysis, a concern absent in fluorine/chlorine analogs.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure enables participation in several reaction types:

a. Alcohol Group Reactions

-

Nucleophilic Substitution : The hydroxyl group can act as a nucleophile in alkylation or acylation reactions.

-

Oxidation : Potential oxidation to ketone or aldehyde under acidic conditions.

b. Piperazine Ring Reactivity

-

Alkylation : The piperazine nitrogen can undergo alkylation with electrophiles (e.g., alkyl halides).

-

Catalyst Support : Acts as a ligand in transition-metal-catalyzed reactions (e.g., palladium-catalyzed coupling) .

c. Iodobenzyl Substituent

-

Electrophilic Substitution : The iodine atom facilitates substitution reactions (e.g., Suzuki coupling).

-

Reduction : Potential reduction to hydrogenated derivatives under catalytic hydrogenation.

Reaction Optimization

Experimental data highlight strategies to improve reaction efficiency:

a. Solvent Selection

-

Polar Aprotic Solvents : DMSO or THF enhance nucleophilicity in substitution reactions.

-

Non-Polar Solvents : CH₂Cl₂ or cyclohexane aid in precipitation and purification .

b. Temperature Control

-

Room Temperature : Ideal for base-mediated alkylation to minimize side reactions .

-

Reflux Conditions : Required for coupling reactions (e.g., EDA derivatives) .

c. Catalysts and Bases

Characterization and Yield Data

Spectroscopic and analytical techniques confirm reaction outcomes:

a. NMR Analysis

-

1H NMR : Signals at δ 3.64–3.42 ppm (piperazine methylene groups) and δ 4.69 ppm (ethanol hydroxyl group) indicate successful synthesis .

-

13C NMR : Peaks at δ 54.1–56.9 ppm (piperazine carbons) and δ 72.0 ppm (ethanol carbon) confirm structural integrity .

b. Yield Optimization

| Reaction Step | Yield Range | References |

|---|---|---|

| Alkylation of N-Boc-piperazine | 37–90% | |

| Boc Deprotection | 62–90% | |

| Coupling Reactions | 37–70% |

Comparison with Analogous Compounds

| Feature | 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol | Similar Compounds |

|---|---|---|

| Functional Groups | Hydroxyl, piperazine, iodobenzyl | Tosyl, chlorine, fluorine substituents |

| Reactivity | Enhanced by iodine and alcohol | Variable based on substituent |

| Pharmacological Focus | Neuroprotection, anxiety | Antipsychotic, antimicrobial |

| Synthesis Complexity | Multi-step, requires coupling | Simpler alkylation |

Scientific Research Applications

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The iodobenzyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethan-1-ol moiety may participate in hydrogen bonding interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Benzyl Groups

The iodine substituent distinguishes 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol from analogs with smaller halogens (e.g., F, Cl). Key comparisons include:

Table 1: Halogen-Substituted Piperazine Derivatives

Key Observations :

- Chlorine and fluorine analogs show lower melting points, suggesting iodine may further depress melting points due to disrupted crystal packing .

- Synthetic Yields : Fluorine and chlorine derivatives achieve ~70% yields, indicating iodine substitution may require optimized conditions due to steric bulk .

Analogs with Aromatic and Heterocyclic Substituents

Compounds with non-halogen benzyl groups or heterocycles highlight the role of electronic and steric interactions:

Table 2: Aromatic and Heterocyclic Piperazine Derivatives

Key Observations :

- Heterocycles : Pyrazole-containing derivatives () demonstrate significant anxiolytic activity, suggesting that bulky substituents like iodine may sterically hinder or enhance receptor interactions depending on the target .

Biological Activity

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol, a compound featuring a piperazine moiety and an iodobenzyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H18N2O

Molecular Weight: 222.29 g/mol

IUPAC Name: 2-(4-(4-iodobenzyl)piperazin-1-yl)ethanol

Melting Point: Not specified in the literature.

The compound's structure is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets.

Pharmacological Properties

- Serotonin Receptor Interaction:

-

Antimicrobial Activity:

- Piperazine derivatives have been explored for their antibacterial properties. For instance, structural modifications in piperazine compounds have led to significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. . While specific data on the iodobenzyl derivative is limited, it is reasonable to hypothesize similar effects based on structural analogs.

-

Inhibition of Enzymatic Activity:

- The compound's potential as an inhibitor in enzymatic reactions has been suggested. For example, piperazine derivatives have been evaluated for their inhibitory effects on tyrosinase activity, with some showing competitive inhibition properties . The presence of an iodobenzyl group may influence the binding dynamics and efficacy as an inhibitor.

Study 1: Serotonin Receptor Ligands

A series of compounds were synthesized to assess their binding affinity to the 5-HT6 receptor. The introduction of halogen groups, including iodine, was found to enhance receptor affinity significantly. The study concluded that the presence of such substituents could be crucial for developing new ligands targeting serotonin receptors .

Study 2: Antibacterial Evaluation

Research into various piperazine derivatives demonstrated that modifications could lead to enhanced antibacterial activity. For example, compounds with iodo or bromo substitutions exhibited improved efficacy against bacterial strains compared to their non-halogenated counterparts. The study highlighted that halogen atoms could facilitate better interaction with bacterial membranes .

Study 3: Enzyme Inhibition Kinetics

Kinetic studies on tyrosinase inhibitors revealed that certain piperazine derivatives could act as effective competitive inhibitors. The study measured IC50 values for various compounds and found that those with optimal substituents showed significant inhibition at low micromolar concentrations . While specific data on 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol was not provided, its structural similarity suggests it may exhibit comparable inhibitory effects.

Data Table: Comparative Biological Activities of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.